Cas no 86401-95-8 (6a-Methyl Prednisolone Aceponate)

6a-Methyl Prednisolone Aceponate structure
86401-95-8 structure
6a-Methyl Prednisolone Aceponate
86401-95-8
C27H36O7
472.57054901123
60980
63019

6a-Methyl Prednisolone Aceponate Properties

Names and Identifiers

    • Methylprednisolone aceponate
    • [(6S,8R,9R,10S,11S,13S,14S,17R)-17-(2-Acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
    • 6α-Methyl Prednisolone Aceponate
    • 6α-Methyl Prednisolo
    • Advantan
    • Methylprednisolone aceponate [INN]
    • Methylprednisoloni aceponas [Latin]
    • C27H36O7
    • ZK91588
    • Aceponato de metilprednisolona [Spanish]
    • Aceponate de methylprednisolone [French]
    • ET54W9J4U2
    • Methylprednisolone aceponate (INN)
    • (6S,8S
    • (6α,11β)-21-(Acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione (ACI)
    • (6a,11b)-21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propionate
    • Comfoderm K
    • ZK 91588
    • Adventan
    • CS-0023308
    • NCGC00510142-01
    • CHEMBL1697782
    • (1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-1-(2-(acetyloxy)acetyl)-10-hydroxy-5,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta(a)phenanthren-1-yl propanoate
    • DS-18010
    • METHYLPREDNISOLONE ACEPONATE [JAN]
    • [(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
    • BRD-K24452555-001-01-7
    • METHYLPREDNISOLONE ACEPONATE [MI]
    • Methylprednisoloni aceponas
    • EN300-7414988
    • 11.BETA.,17,21-TRIHYDROXY-6.ALPHA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE, 21-ACETATE 17-PROPIONATE
    • Aceponato de metilprednisolona
    • 6-ALPHA-METHYLPREDNISOLONE ACEPONATE
    • SCHEMBL3466
    • (6alpha,11beta)-21-(acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
    • DALKLAYLIPSCQL-YPYQNWSCSA-N
    • Q6824052
    • Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)-, (6a,11ss)-; (6a,11ss)-21-(Acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; Advantan; Methylprednisolone aceponate; ZK 91588; 6a-Methylprednisolone aceponate
    • 86401-95-8
    • 6.ALPHA.-METHYLPREDNISOLONE ACEPONATE
    • DB14643
    • NS00005423
    • methylprednisolone-aceponate
    • 6-.ALPHA.-METHYLPREDNISOLONE ACEPONATE
    • Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)-, (6-alpha,11-beta)-
    • 6-alpha-methyl prednisolone aceponate
    • CHEBI:135762
    • 21-acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadiene-3,20-dione
    • DTXSID2023301
    • Advantan (TN)
    • (1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-1-[2-(acetyloxy)acetyl]-10-hydroxy-5,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl propanoate
    • METHYLPREDNISOLONE ACEPONATE [WHO-DD]
    • UNII-ET54W9J4U2
    • Aceponate de methylprednisolone
    • DTXCID303301
    • 6a-Methyl Prednisolone Aceponate
    • AC-6842
    • Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)-, (6a,11b)-
    • BRN 5663614
    • 6alpha-methylprednisolone aceponate
    • ZK-91588
    • HY-103025
    • D07203
    • Methylprednisoloni aceponas (Latin)
    • SH-440
    • 6?-Methyl Prednisolone Aceponate
    • 11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione, 21-acetate 17-propionate
    • AKOS016003120
    • +Expand
    • MFCD00866150
    • DALKLAYLIPSCQL-YPYQNWSCSA-N
    • 1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1
    • C([C@]1(CC[C@H]2[C@@H]3C[C@H](C)C4=CC(C=C[C@]4(C)[C@H]3[C@H](C[C@]12C)O)=O)OC(=O)CC)(=O)COC(=O)C
    • 5663614

Computed Properties

  • 472.246
  • 1
  • 7
  • 7
  • 472.246
  • 34
  • 980
  • 0
  • 8
  • 0
  • 0
  • 0
  • 1
  • 3.8
  • 6
  • 0
  • 107

Experimental Properties

  • 3.33530
  • 106.97000
  • 1.559
  • 595.8°C at 760 mmHg
  • No data available
  • No data available
  • 193.1±23.6 °C
  • Not available
  • Not available
  • 1.2±0.1 g/cm3

6a-Methyl Prednisolone Aceponate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IEID-100mg
Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)-, (6a,11b)-
86401-95-8 95%
100mg
$368.00 2024-04-21
A2B Chem LLC
AI57813-5mg
Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)-, (6a,11b)-
86401-95-8 98% by HPLC
5mg
$85.00
Chemenu
CM132236-1g
(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
86401-95-8 95%
1g
$204
Enamine
EN300-7414988-0.05g
86401-95-8
0.05g
$353.0
MedChemExpress
HY-103025-5mg
Methylprednisolone aceponate
86401-95-8 98.85%
5mg
¥900 2024-07-21
TRC
M325725-25mg
6a-Methyl Prednisolone Aceponate
86401-95-8
25mg
$ 125.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M94090-250mg
Methylprednisolone aceponate
86401-95-8 95%
250mg
¥506.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL047-250mg
6a-Methyl Prednisolone Aceponate
86401-95-8 95+%
250mg
992CNY

6a-Methyl Prednisolone Aceponate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Studies on topical antiinflammatory corticosteroids. I. Syntheses and vasoconstrictive activities of 11β,17α,21-trihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione 17-ester and 17,21-diester derivatives
Sugai, Saburo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(5), 1889-98

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxalic acid Solvents: Methanol ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Studies on topical antiinflammatory corticosteroids. I. Syntheses and vasoconstrictive activities of 11β,17α,21-trihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione 17-ester and 17,21-diester derivatives
Sugai, Saburo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(5), 1889-98

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxalic acid Solvents: Methanol ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Studies on topical antiinflammatory corticosteroids. I. Syntheses and vasoconstrictive activities of 11β,17α,21-trihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione 17-ester and 17,21-diester derivatives
Sugai, Saburo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(5), 1889-98

Synthetic Circuit 4

Reaction Conditions
Reference
6α-Methylprednisolone derivatives and their utilization
, European Patent Organization, , ,

6a-Methyl Prednisolone Aceponate Raw materials

6a-Methyl Prednisolone Aceponate Preparation Products

6a-Methyl Prednisolone Aceponate Suppliers

YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
Audited Supplier Audited Supplier
(CAS:86401-95-8)
TU MENG TING
15102763473
1400868822@qq.com

6a-Methyl Prednisolone Aceponate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86401-95-8)6a-Methyl Prednisolone Aceponate
A841638
99%/99%
100mg/500mg
183.0/445.0